8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one
Description
Chemical Structure and Properties 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one (IUPAC name: 8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one) is a brominated and phenyl-substituted derivative of the naphthopyranone scaffold. Its molecular formula is C₁₉H₁₃BrO₂, with a molecular weight of 353.22 g/mol . The compound features a fused naphthopyranone core, with a bromine atom at the 8-position and a phenyl group at the 2-position (Figure 1).
Synthesis and Characterization Synthetic routes for this compound involve functionalization of the naphthopyranone core. For example, bromination at the 8-position is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The phenyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution reactions. Structural confirmation is typically performed using ¹H NMR (e.g., δ 7.85–7.30 ppm for aromatic protons) and LRMS (e.g., [M+H]+ at m/z 395.8 for related derivatives) .
Its bromine substitution may enhance target binding affinity compared to non-halogenated analogs .
Structure
3D Structure
Properties
CAS No. |
959571-93-8 |
|---|---|
Molecular Formula |
C19H13BrO2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2 |
InChI Key |
KNCWGGDYISFPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization with α-Cyanocinnamonitriles
A foundational approach involves the condensation of 6-bromo-2-naphthol with α-cyanocinnamonitriles under basic conditions. In a representative procedure, 6-bromo-2-naphthol reacts with α-cyanocinnamonitrile derivatives in dimethylformamide (DMF) with potassium hydroxide (KOH) at 100°C. This domino reaction proceeds via Knoevenagel condensation followed by cyclization, forming the naphtho[2,1-b]pyran-3-one core. For example, malononitrile acts as a carbon nucleophile, facilitating ring closure to yield 4-aryl-substituted pyranones.
Reaction Conditions :
-
Solvent: DMF
-
Base: KOH (1.2 equiv)
-
Temperature: 100°C
-
Time: 1–3 hours
This method achieves moderate to high yields (65–88%) for analogous brominated pyranones, with the bromine atom introduced via the naphthol starting material.
Acetic Anhydride-Assisted Cyclization
Alternative protocols employ acetic anhydride as both solvent and acylating agent. For instance, 3-amino-8-bromo-1-(p-tolyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile undergoes cyclization in refluxing acetic anhydride (3 hours) to form pyranopyrimidinone derivatives. While this method primarily targets pyrimidine-fused systems, adapting the conditions (e.g., shorter reaction times) could favor the formation of the simpler pyranone scaffold.
Key Modifications :
-
Reflux time: 30 minutes for N-acetylation vs. 3 hours for cyclization
-
Post-treatment: Neutralization with HCl to precipitate the product
Bromination Strategies
Direct Bromination of Naphtho[2,1-b]pyran-3-one Intermediates
Functionalization of the Pyranone Core
Reductive Amination and Acylation
Secondary functionalization of the pyranone ring is achieved through reductive amination or acylation. Treatment of 8-bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one with methylamine in ethanol under reflux yields N-methylated derivatives, as demonstrated in related pyranopyrimidine syntheses.
Conditions :
-
Amine: Methylamine (2 equiv)
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
Comparative Analysis of Synthetic Routes
Characterization and Validation
Synthesized batches of this compound are characterized by:
Chemical Reactions Analysis
Types of Reactions
HR-73 undergoes several types of chemical reactions, including:
Oxidation: HR-73 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in HR-73.
Substitution: The bromine atom in HR-73 can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 8-bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one exhibit significant anticancer properties. A study demonstrated that derivatives of naphtho[2,1-b]pyran compounds showed effective anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The structure-activity relationship (SAR) analysis revealed that modifications at the 2 and 3 positions of the naphtho[2,1-b]pyran framework could enhance biological activity.
Antibacterial Properties
Another area of interest is the antibacterial activity of this compound. Research has shown that naphtho[2,1-b]pyran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain synthesized derivatives exhibited strong antibacterial effects with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Material Science Applications
Photochromic Materials
The compound's unique photochromic properties make it suitable for applications in material science. Photochromic compounds can undergo reversible transformations in response to light, leading to changes in color or transparency. The synthesis of this compound has been explored for its potential use in smart materials such as optical switches and sensors .
Data Table: Biological Activities of 8-Bromo Derivatives
Case Studies
Case Study 1: Antitumor Activity
In a recent investigation into the anti-proliferative effects of naphtho[2,1-b]pyran derivatives, researchers synthesized several analogs and tested their efficacy against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their potency against tumor cells. The study concluded that specific substitutions on the naphtho[2,1-b]pyran framework could lead to the development of novel anticancer agents.
Case Study 2: Development of Photoresponsive Materials
Another study focused on the application of 8-bromo derivatives in creating photoresponsive materials. By integrating these compounds into polymer matrices, researchers were able to fabricate materials that changed their optical properties upon exposure to UV light. This application demonstrates the potential for developing advanced materials for optical devices and sensors.
Mechanism of Action
HR-73 exerts its effects primarily through the inhibition of SIRT1, a NAD±dependent histone deacetylase. By inhibiting SIRT1, HR-73 induces hyperacetylation of the p53 protein, which can lead to changes in gene expression and decreased transcription of HIV . The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, affecting various cellular processes such as apoptosis, DNA repair, and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Naphthopyranone Derivatives
Key Comparisons
Splitomicin (1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one)
- Structural Differences : Lacks bromine and phenyl groups.
- Functional Impact : Splitomicin is a broad-spectrum SIRT inhibitor (targets SIRT1-7) but exhibits moderate potency (IC₅₀ ~60 µM for yeast Sir2p). The absence of halogenation reduces its molecular weight and lipophilicity compared to the brominated analog .
- Applications : Used in studies of epigenetic regulation and aging.
8-Bromo-2-(benzoyl)-1H,2H-naphtho[2,1-b]pyran-3-one (14d)
- Structural Differences : Benzoyl group at position 2 instead of phenyl.
- Functional Impact : The benzoyl substitution increases steric hindrance and may alter binding kinetics. However, biological data for this derivative remain unreported .
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one
- Structural Differences : Hydroxy and methyl groups at positions 9 and 1, respectively.
- Functional Impact : These substitutions shift the compound’s application to laser dyes due to enhanced fluorescence properties, contrasting with the brominated derivative’s role in enzyme inhibition .
Mechanistic and Pharmacological Insights
- SIRT Inhibition: The bromine atom in 8-bromo-2-phenyl-naphthopyranone likely enhances electron-withdrawing effects, improving binding to SIRT2’s catalytic site. This contrasts with Splitomicin, which relies on hydrophobic interactions alone .
- Antimicrobial Potential: While naphthopyranone derivatives (e.g., 3b in ) show antimicrobial activity, the brominated phenyl analog’s efficacy against pathogens like S. aureus or E. coli remains untested, highlighting a research gap .
Biological Activity
8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one is a synthetic compound belonging to the naphthopyran family. It is characterized by its unique photochromic properties, which allow it to undergo reversible structural changes upon exposure to light. This feature makes it a candidate for various applications in biological systems, particularly in drug delivery and photodynamic therapy.
The molecular formula of this compound is C19H13BrO2, with a molecular weight of approximately 353.21 g/mol. The presence of the bromine atom enhances its reactivity and optical properties, making it suitable for diverse applications in chemistry and materials science .
Photosensitivity and Modulation of Biological Responses
Research indicates that this compound exhibits significant biological activity due to its photosensitive nature. Upon light exposure, it can modulate biological responses by interacting with various biological molecules. This characteristic is particularly valuable for developing therapeutic agents that require precise activation methods .
The interaction mechanisms of this compound with biological systems are primarily driven by its ability to change structure upon light exposure. This property allows it to influence cellular processes such as apoptosis and proliferation through photochemical reactions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,3-Diphenyl-3H-naphtho[2,1-b]pyran | Two phenyl groups attached | Enhanced stability and different photochromic behavior |
| 8-Hydroxy-1-methylbenzo[f]chromen-3-one | Hydroxy group at position 8 | Exhibits different solubility characteristics |
| 8-Hydroxy-3-methylbenzo[f]chromen-1-one | Methyl group at position 3 | Variations in reactivity compared to brominated compounds |
Compared to these similar compounds, this compound stands out due to its rapid fading speeds and higher color intensity upon light exposure. These properties make it particularly effective for applications requiring quick and distinct color changes .
Case Studies and Research Findings
Several studies have explored the biological activity of naphthopyran derivatives:
- Cytotoxicity Testing : In vitro studies have shown that compounds similar to 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the sub-micromolar range against MCF7 and HCT116 cells .
- Photodynamic Therapy : The photochromic nature of this compound suggests potential applications in photodynamic therapy (PDT), where light activation can enhance therapeutic effects while minimizing damage to surrounding healthy tissues .
Q & A
Advanced Question
- Molecular docking : Use AutoDock Vina to simulate binding to targets like bacterial DNA gyrase or fungal lanosterol demethylase .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial activity .
- ADMET prediction : Assess drug-likeness via SwissADME (e.g., logP < 5, TPSA < 140 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
